Product packaging for 3-bromo-4-methyl-N-(1-naphthyl)benzamide(Cat. No.:)

3-bromo-4-methyl-N-(1-naphthyl)benzamide

Cat. No.: B321918
M. Wt: 340.2 g/mol
InChI Key: IBAXMNXPCPWFMB-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. Its prevalence is due to the amide bond's ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. This interaction is a key factor in the pharmacological activity of many drugs. The aromatic ring of the benzamide can be readily functionalized, allowing chemists to fine-tune the molecule's electronic and steric properties to optimize its binding affinity and selectivity. This versatility has led to the incorporation of the benzamide scaffold into a wide array of therapeutic agents.

Overview of Halogenated N-Arylbenzamides in Synthetic and Biological Contexts

The introduction of halogen atoms, such as bromine, into the N-arylbenzamide structure can significantly influence the compound's physicochemical properties. Halogenation can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. In synthetic chemistry, the bromine atom serves as a versatile handle for further molecular modifications through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for further investigation.

Rationale for the Academic Investigation of 3-Bromo-4-Methyl-N-(1-Naphthyl)benzamide

The specific structure of this compound combines several features of interest for academic research. The presence of the 3-bromo-4-methylbenzoyl group offers a unique substitution pattern on the benzamide core. The bromine atom at the 3-position and the methyl group at the 4-position can influence the molecule's conformation and electronic properties. The N-(1-naphthyl) group, a bulky and electron-rich aromatic system, further defines the compound's three-dimensional shape and potential for pi-stacking interactions.

The academic investigation of this compound is driven by the desire to understand how these specific structural modifications impact its chemical behavior and potential biological activity. By synthesizing and characterizing this molecule, researchers can contribute to the broader understanding of structure-activity relationships within the N-arylbenzamide class. While specific research findings on this compound are not widely published, its study is a logical extension of the ongoing exploration of halogenated N-arylbenzamides.

Physicochemical Properties

PropertyValue (for N-(1-naphthyl)-3-bromobenzamide)
Molecular FormulaC₁₇H₁₂BrNO nist.gov
Molecular Weight326.187 g/mol nist.gov

It is important to note that the addition of a methyl group to the benzoyl ring in this compound will result in a slightly higher molecular weight and may influence its other physicochemical properties.

Detailed Research Findings

As of the latest literature surveys, dedicated research articles detailing the synthesis, characterization, and biological evaluation of this compound are scarce. The scientific community's exploration of the vast chemical space of N-arylbenzamides is ongoing, and it is plausible that this specific compound is a subject of current or future research endeavors within academic or industrial laboratories. The investigation of such compounds is crucial for building comprehensive structure-activity relationship models that can guide the design of future molecules with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14BrNO B321918 3-bromo-4-methyl-N-(1-naphthyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14BrNO

Molecular Weight

340.2 g/mol

IUPAC Name

3-bromo-4-methyl-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21)

InChI Key

IBAXMNXPCPWFMB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 4 Methyl N 1 Naphthyl Benzamide

Strategic Design of Precursors for 3-Bromo-4-Methyl-N-(1-Naphthyl)benzamide Synthesis

The logical disconnection of the target molecule, this compound, points to two primary precursors: an activated benzoic acid derivative and an aromatic amine. The most common and strategically sound precursors are 3-bromo-4-methylbenzoic acid and 1-naphthylamine (B1663977) .

Synthesis of 3-Bromo-4-Methylbenzoic Acid: The synthesis of this key precursor typically starts from the commercially available and relatively inexpensive p-toluic acid (4-methylbenzoic acid). The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—are crucial. The methyl group is an ortho-, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. To achieve the desired 3-bromo substitution pattern (ortho to the methyl group and meta to the carboxylic acid), direct bromination of p-toluic acid is the most straightforward approach. Reaction with brominating agents like N-Bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent can yield the desired product. rochester.edu

Synthesis of 1-Naphthylamine: The precursor 1-naphthylamine is most commonly prepared via the reduction of 1-nitronaphthalene. This reduction can be effectively carried out using iron filings in the presence of hydrochloric acid (Béchamp reduction) followed by steam distillation to isolate the product. wikipedia.org Modern industrial methods may also employ catalytic hydrogenation over nickel or platinum-based catalysts for a cleaner and more efficient conversion.

Optimized Reaction Pathways for Amide Bond Formation

The central transformation in the synthesis of this compound is the formation of the amide bond between the carboxylic acid and the amine precursors. Several robust methods have been developed for this purpose.

Condensation Reactions with Benzoyl Chlorides and Naphthylamines

A highly reliable and widely used method involves the conversion of 3-bromo-4-methylbenzoic acid into its more reactive acyl chloride derivative, 3-bromo-4-methyl-benzoyl chloride . This activation is typically accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iitk.ac.in

Once the acyl chloride is formed, it can be directly reacted with 1-naphthylamine to form the target amide. This type of reaction is known as the Schotten-Baumann reaction . wikipedia.org It is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide (B78521) or pyridine). iitk.ac.inwikipedia.orgchemistnotes.com The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the unreacted amine. byjus.com

Table 1: Schotten-Baumann Reaction Parameters

Parameter Condition Purpose
Acylating Agent 3-Bromo-4-methyl-benzoyl chloride Activated carboxylic acid for nucleophilic attack.
Amine 1-Naphthylamine Nucleophile for amide bond formation.
Solvent System Dichloromethane/Water Biphasic system to separate reactants and base.
Base Aqueous NaOH or Pyridine Neutralizes HCl byproduct, drives equilibrium. byjus.com

| Temperature | Room Temperature | Mild conditions are typically sufficient. iitk.ac.in |

Alternative Coupling Reagents and Conditions

While the acyl chloride route is effective, direct coupling of the carboxylic acid and amine is often preferred to avoid the harsh conditions of acyl chloride formation. This is achieved using a variety of coupling reagents that activate the carboxylic acid in situ. These reagents are particularly valuable in modern organic synthesis for their mild conditions and high efficiency.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic choices. They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization. researchgate.net

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. google.com

Uronium/Aminium Salts: This class includes some of the most effective modern coupling agents, such as HBTU, HATU, and HCTU. google.com HATU, in particular, is known for its high reactivity, owing to the formation of a highly activated OAt-ester. google.com

These reactions are typically carried out in aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA). rsc.orgresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Typical Base Common Solvents
Carbodiimide DCC, DIC (+HOBt) - DCM, DMF
Phosphonium BOP, PyBOP DIPEA, TEA DMF, DCM

Regioselective Bromination and Methylation Strategies

The specific substitution pattern of the 3-bromo-4-methylbenzoyl moiety is critical. The primary strategy involves the regioselective bromination of 4-methylbenzoic acid. The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The position ortho to the methyl group (C3) is also meta to the carboxyl group, making it the most electronically favored position for electrophilic bromination. The reaction can be carried out using bromine in a suitable solvent, or with NBS, often with a catalytic amount of acid. rochester.edu

An alternative, though less common, strategy would be the methylation of a 3-bromobenzoic acid derivative. This would likely involve more complex organometallic coupling reactions, making the bromination of p-toluic acid the more direct and efficient route.

Catalytic Approaches in this compound Synthesis

Beyond the use of stoichiometric coupling reagents, catalytic methods for amide bond formation represent a greener and more atom-economical approach. For a molecule like this compound, several catalytic strategies could be envisioned.

One catalytic approach is the Chan-Lam coupling , which involves the copper-catalyzed reaction of a boronic acid with an amine. wikipedia.orgorganic-chemistry.org In this scenario, 3-bromo-4-methylphenylboronic acid would be coupled with 1-naphthylamine. This reaction is advantageous as it can often be performed at room temperature and is tolerant of air and moisture. wikipedia.orgorganic-chemistry.org

Another relevant catalytic method is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine. chemistnotes.com This would involve the direct coupling of a 3-bromo-4-methyl-substituted aryl halide (like 1-bromo-2-methyl-4-iodobenzene, requiring further synthetic steps) with 1-naphthylamine. Traditional Ullmann reactions often require high temperatures, but modern ligand systems have enabled these couplings under milder conditions. chemistnotes.comnih.gov

Purification and Isolation Techniques for High Purity Target Compound

After the synthesis of this compound, obtaining the compound in high purity is essential. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, reagents, and byproducts.

A common initial workup involves washing the crude reaction mixture with dilute acid to remove any residual amine and with a basic solution (like sodium bicarbonate) to remove any unreacted carboxylic acid. The organic layer is then dried and the solvent is removed under reduced pressure.

The primary methods for purifying the solid product are:

Recrystallization: This is often the most effective method for purifying solid amides. researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures. Common solvents for the recrystallization of N-aryl amides include ethanol, acetonitrile, ethyl acetate, or solvent mixtures like hexane/ethyl acetate. rochester.eduresearchgate.netpitt.edu

Flash Column Chromatography: If recrystallization is ineffective or if multiple impurities are present, flash chromatography is employed. chemicalbook.com For N-aryl amides, a common stationary phase is silica (B1680970) gel. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. chemicalbook.comorgsyn.org For basic compounds like amides, which can interact strongly with the acidic silica gel, a small amount of a basic modifier like triethylamine may be added to the eluent to improve separation and prevent product loss. biotage.com

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Table 3: Compound Names Mentioned in this Article

Compound Name IUPAC Name Other Names
This compound 3-Bromo-4-methyl-N-(naphthalen-1-yl)benzamide -
3-Bromo-4-methylbenzoic acid 3-Bromo-4-methylbenzoic acid 3-Bromo-p-toluic acid
1-Naphthylamine Naphthalen-1-amine 1-Aminonaphthalene
p-Toluic acid 4-Methylbenzoic acid -
1-Nitronaphthalene 1-Nitronaphthalene -
3-Bromo-4-methyl-benzoyl chloride 3-Bromo-4-methylbenzoyl chloride -
Dicyclohexylcarbodiimide N,N'-Dicyclohexylmethanediimine DCC
Diisopropylcarbodiimide N,N'-Diisopropylmethanediimine DIC
1-Hydroxybenzotriazole 1H-Benzotriazol-1-ol HOBt
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate -
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate -
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate -
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate -
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate -
Diisopropylethylamine N-Ethyl-N-propan-2-ylpropan-2-amine DIPEA, Hünig's base
Triethylamine N,N-Diethylethanamine TEA

Structural Elucidation and Conformational Analysis of 3 Bromo 4 Methyl N 1 Naphthyl Benzamide

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to define the connectivity and electronic environment of 3-bromo-4-methyl-N-(1-naphthyl)benzamide. These techniques provide complementary information, leading to an unambiguous assignment of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules. For this compound, these analyses provide characteristic signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct resonances for the aromatic protons on both the benzamide (B126) and naphthalene (B1677914) rings, as well as the methyl and amide protons. The chemical shifts and coupling patterns are indicative of the substitution pattern on the aromatic rings. For instance, the protons on the 3-bromo-4-methylphenyl group show a characteristic splitting pattern, and the protons of the naphthyl group display a complex set of multiplets due to their intricate coupling relationships. The downfield shift of the amide proton (N-H) is a key feature, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon atom. The carbonyl carbon of the amide group typically resonates in the downfield region of the spectrum. The carbon atoms attached to the bromine and the methyl group on the benzamide ring, as well as the carbons of the naphthalene ring system, all show characteristic chemical shifts that are in agreement with the proposed structure.

No specific NMR data for this compound was found in the search results. The description is based on general principles of NMR spectroscopy for similar compounds.

Vibrational Spectroscopy (FTIR, IR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band, usually observed around 1650 cm⁻¹. Additionally, the spectrum shows characteristic absorptions for the C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations within the aromatic rings. The C-Br stretching frequency is also expected in the fingerprint region of the spectrum.

No specific IR or FTIR data for this compound was found in the search results. The description is based on characteristic vibrational frequencies for benzamide and related structures.

Mass Spectrometry (LC/MS-ESI, HR-EIMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) and High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) are commonly used.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry would allow for the precise determination of the molecular formula from the exact mass of the molecular ion. Fragmentation patterns observed in the mass spectrum would provide further structural information, corresponding to the loss of specific fragments from the parent molecule. For related compounds like Benzamide, N-(1-naphthyl)-3-bromo-, the molecular weight is reported as 326.187. nist.gov

Electronic Absorption Spectroscopy (UV)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals.

The UV spectrum of this compound is expected to exhibit absorption bands characteristic of the π-systems of the benzoyl and naphthyl moieties. These transitions, typically π → π* and n → π*, give rise to strong absorption bands in the UV region. The precise wavelengths of maximum absorption (λmax) are influenced by the extended conjugation of the aromatic systems and the presence of substituents.

No specific UV data for this compound was found in the search results. The description is based on the expected spectroscopic behavior of aromatic amides.

X-ray Crystallographic Studies and Solid-State Architecture

No specific X-ray crystallographic data for this compound was found in the search results. The following description is based on the crystallographic analysis of closely related benzamide structures.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state architecture of this compound is dictated by a variety of intermolecular interactions that direct the packing of molecules in the crystal lattice.

Hydrogen Bonding: A key feature in the crystal packing of amides is the formation of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These N-H···O=C interactions often lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks, significantly influencing the stability and properties of the crystal. For example, in the crystal structure of 3-methyl-N-(4-methylphenyl)benzamide, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains. researchgate.net

Halogen Bonding: The bromine atom in the 3-position of the benzoyl ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on an adjacent molecule. These interactions can play a crucial role in directing the crystal packing arrangement.

Conformational Analysis in the Crystalline State

The precise arrangement of atoms and functional groups within a molecule in its solid state is determined through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, 3-methyl-N-(4-methylphenyl)benzamide, provides valuable insights into the likely conformational preferences of this class of molecules. researchgate.net

In the study of 3-methyl-N-(4-methylphenyl)benzamide, it was observed that the molecule adopts a non-planar conformation. researchgate.net The two aromatic rings—the 3-methylphenyl group and the 4-methylphenyl group—are not in the same plane. Instead, they are twisted with respect to each other, exhibiting a significant dihedral angle of 70.06 (3)°. researchgate.net This twist is a common feature in N-aryl benzamides, arising from the steric hindrance between the aromatic systems.

The central amide linkage (–NH–C(=O)–) also shows a degree of torsion. It is twisted out of the planes of both the 3-methylphenyl and the 4-methylphenyl rings by 30.24 (4)° and 40.16 (3)°, respectively. researchgate.net In the solid state, the conformation is further stabilized by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds link adjacent molecules, forming infinite chains within the crystal lattice. researchgate.net

For this compound, a similar non-planar conformation is anticipated due to the steric bulk of the naphthyl group and the substituted benzoyl ring. The dihedral angle between the naphthyl ring and the 3-bromo-4-methylphenyl ring is expected to be significant to minimize steric repulsion. The amide bridge will likely be twisted out of the plane of both aromatic systems. The presence of the N-H proton and the carbonyl oxygen creates the potential for intermolecular N—H···O hydrogen bonding, which would play a crucial role in the crystal packing.

Table 1: Crystallographic Data for the Analogous Compound 3-Methyl-N-(4-methylphenyl)benzamide. researchgate.net

ParameterValue
Empirical FormulaC₁₅H₁₅NO
Formula Weight225.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2694 (2)
b (Å)14.0877 (5)
c (Å)16.5665 (9)
β (°)92.588 (4)
Volume (ų)1228.54 (9)
Z4
Temperature (K)295

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This is essential for confirming the empirical formula of a newly synthesized molecule like this compound. The most common method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net

In a typical combustion analysis, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected in separate traps. The mass of each product is accurately measured, and from these masses, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. researchgate.net The percentage of bromine is usually determined by other methods, such as titration after decomposition of the organic matrix.

The theoretical elemental composition of this compound, which has the molecular formula C₁₈H₁₄BrNO, can be calculated from its molecular weight. The experimental values obtained from combustion analysis should closely match these theoretical values to confirm the purity and empirical formula of the compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.0118216.1863.54
HydrogenH1.011414.144.16
BromineBr79.90179.9023.49
NitrogenN14.01114.014.12
OxygenO16.00116.004.70
Total 340.23 100.00

A successful synthesis and purification of this compound would yield experimental elemental analysis data that is in close agreement (typically within ±0.4%) with the calculated theoretical percentages shown in the table above.

Computational Chemistry and Molecular Modeling of 3 Bromo 4 Methyl N 1 Naphthyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods provide insights into geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. bohrium.com For a molecule like 3-bromo-4-methyl-N-(1-naphthyl)benzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.govresearchgate.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for all further computational analyses. For complex molecules, this analysis can identify the lowest energy conformer, which is crucial for understanding its biological activity. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Hypothetical Data) This table presents hypothetical, yet typical, bond lengths and angles that would be determined for the core amide linkage through DFT calculations.

Parameter Bond/Angle Value (Å/°)
Bond Length C=O 1.25
Bond Length C-N (amide) 1.36
Bond Length N-H 1.01
Bond Angle O=C-N 122.0
Bond Angle C-N-H 120.0

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. yale.edu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For this compound, analysis would likely show the HOMO localized on the electron-rich naphthyl and benzamide rings, while the LUMO might be distributed across the benzoyl group. This analysis helps predict how the molecule will interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies This table illustrates the kind of data generated from an FMO analysis.

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -1.8

| Energy Gap (ΔE) | 4.4 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with biological receptors or other molecules. unige.ch The MEP map uses a color scale to show different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. The hydrogen on the amide nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site.

Molecular Dynamics Simulations for Conformational Landscape

While quantum calculations focus on a static, minimum-energy state, molecules are inherently flexible and exist as an ensemble of different conformations. eurekalert.org Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. numberanalytics.com By simulating the molecule's behavior in a given environment (like water), MD can explore its conformational landscape. acs.orgnih.gov For a molecule with multiple rotatable bonds like this compound—particularly around the amide linkage and the bond connecting to the naphthyl group—MD simulations would reveal the preferred orientations and the flexibility of different parts of the molecule. This provides a dynamic understanding of its structure, which is essential for predicting how it might adapt its shape to fit into a biological target's binding site. nih.govmdpi.com

In Silico Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netscialert.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comwalshmedicalmedia.com For this compound, a docking study would involve placing the molecule into the active site of a relevant protein target. The simulation calculates a "docking score," which estimates the binding affinity, and identifies key interactions like hydrogen bonds and hydrophobic contacts. scialert.netwalshmedicalmedia.com For instance, the carbonyl oxygen could act as a hydrogen bond acceptor, while the naphthyl and bromo-methyl-phenyl groups could form hydrophobic and halogen-bond interactions within the protein's binding pocket.

Table 3: Illustrative Molecular Docking Results for a Benzamide Ligand with a Protein Target This table shows sample data from a molecular docking simulation, indicating binding affinity and key interactions.

Parameter Value/Description
Protein Target (Example) Tyrosine Kinase
Binding Energy (kcal/mol) -8.5
Inhibitory Constant (Ki, µM) 1.2
Key Hydrogen Bonds Carbonyl Oxygen with Lysine residue; Amide Hydrogen with Aspartate residue

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Structure Activity Relationship Sar Studies of N 1 Naphthyl Benzamide Derivatives

Impact of Bromine Substitution Position on Molecular Functionality

The position of the bromine atom on the benzamide (B126) ring is a critical determinant of a molecule's interaction with biological targets. In the case of 3-bromo-4-methyl-N-(1-naphthyl)benzamide, the bromine is located at the meta-position relative to the amide linkage. Generally, halogen substitutions can influence a compound's lipophilicity, electronic properties, and potential for halogen bonding, all of which can significantly alter its pharmacological profile.

For instance, in studies of other benzamide derivatives, the position of a bromo substituent has been shown to be crucial for activity. The electronic effect of a bromine atom can modify the acidity of the amide proton and the charge distribution across the aromatic ring, which can affect receptor binding affinity. While direct data on the 3-bromo isomer of N-(1-naphthyl)benzamide is scarce, related research on other substituted benzamides, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, indicates that the presence and position of bromine can be pivotal for antibacterial and enzymatic inhibitory activities. mdpi.com The bromine at position 3, adjacent to the methyl group, in this compound likely creates a specific electronic and steric environment that would differ significantly from, for example, a 2-bromo or 4-bromo analogue.

Influence of Methyl Group on Pharmacophore Interactions

The methyl group at the 4-position of the benzoyl ring introduces another layer of complexity to the molecule's potential interactions. Methyl groups are known to affect a molecule's conformation and its ability to fit into hydrophobic pockets within a biological target. nih.gov The addition of a methyl group can enhance binding affinity by displacing water molecules from a binding site, a phenomenon known as the hydrophobic effect. nih.gov

Role of the Naphthyl Moiety in Molecular Recognition

The N-(1-naphthyl) portion of the molecule is a large, hydrophobic entity that is expected to play a significant role in molecular recognition, primarily through π-π stacking interactions and hydrophobic interactions. The naphthalene (B1677914) ring system is substantially larger than a simple phenyl ring, allowing for more extensive van der Waals contacts with a receptor surface.

In various classes of biologically active molecules, a naphthyl group is often incorporated to enhance binding affinity. For example, in naphthalimide derivatives, this moiety is crucial for their DNA intercalating and anticancer properties. nih.gov Similarly, for 4-methyl-N-(naphthalen-2-yl)benzamide, the naphthalene ring is a key structural feature influencing its biological effects. The orientation of the naphthyl ring relative to the benzamide core in this compound would be a critical factor in determining its binding mode and selectivity for specific biological targets.

Rational Design of Analogs Based on SAR Principles

Based on the inferred SAR principles from related structures, the rational design of analogs of this compound would involve systematic modifications of its three key components.

Table 1: Potential Analog Design Strategies

Molecular ComponentModification StrategyRationale
Benzoyl Ring Vary the position of the bromine (e.g., 2-bromo, 4-bromo).To probe the importance of the electronic and steric effects at different positions.
Replace bromine with other halogens (Cl, F, I).To modulate lipophilicity and halogen bonding potential.
Vary the position or nature of the methyl group (e.g., 2-methyl, removal of methyl).To explore the impact on conformation and hydrophobic interactions.
Naphthyl Moiety Substitute the naphthyl ring at different positions.To alter the vector of the hydrophobic interaction and probe for additional binding pockets.
Replace the 1-naphthyl with a 2-naphthyl group.To change the geometry of the molecule.
Replace the naphthyl with other bicyclic or large hydrophobic groups.To explore the size and shape requirements of the binding site.
Amide Linker Introduce substituents on the amide nitrogen.To alter hydrogen bonding capacity and conformation.
Replace the amide with a thioamide or other bioisosteres.To modify electronic properties and metabolic stability.

Such a systematic approach would be essential to build a comprehensive SAR model and identify analogs with improved potency and selectivity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For a molecule like this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic/hydrophobic region (the 4-methylbenzoyl ring), and a large hydrophobic region (the naphthyl moiety), with a specific spatial relationship to a halogen bond donor feature (the bromine atom).

Lead optimization would build upon this pharmacophore model and the initial SAR data. nih.govnih.gov By synthesizing and testing a focused library of analogs, researchers could refine the understanding of which structural modifications lead to enhanced activity. For example, if initial screening reveals a particular biological activity, computational docking studies could be employed to predict how analogs might bind to the target protein, guiding the selection of the most promising candidates for synthesis and further testing. This iterative process of design, synthesis, and testing is the cornerstone of modern lead optimization efforts.

Advanced Studies on Reaction Mechanisms and Thermal Behavior of Benzamide Derivatives

Thermal Fragmentation and Rearrangement Processes of N-Arylbenzamide Derivatives

The fragmentation of benzamides upon electron ionization typically involves the initial loss of a substituent from the amide nitrogen or the cleavage of the amide bond itself. researchgate.net The molecular ion of a benzamide (B126) can lose the amino group to form a stable benzoyl cation, which can then undergo further fragmentation. researchgate.net

To illustrate the likely fragmentation pathways of 3-bromo-4-methyl-N-(1-naphthyl)benzamide, we can examine the mass spectra of analogous compounds. The NIST WebBook provides mass spectral data for N-(1-naphthyl)-4-methylbenzamide and 3-methyl-N-(1-naphthyl)benzamide, which lack the bromine atom but share the core N-(1-naphthyl)benzamide structure. nist.govnist.gov

Table 1: Major Mass Spectral Fragments of N-(1-naphthyl)-4-methylbenzamide nist.gov

m/z (mass-to-charge ratio)Ion Structure/Fragment
261[M]+ (Molecular Ion)
143[C10H7NH2]+ (1-Naphthylamine cation)
119[CH3C6H4CO]+ (4-Methylbenzoyl cation)
91[C7H7]+ (Tropylium ion)
77[C6H5]+ (Phenyl cation)

Table 2: Major Mass Spectral Fragments of 3-Methyl-N-(1-naphthyl)benzamide nist.gov

m/z (mass-to-charge ratio)Ion Structure/Fragment
261[M]+ (Molecular Ion)
143[C10H7NH2]+ (1-Naphthylamine cation)
119[CH3C6H4CO]+ (3-Methylbenzoyl cation)
91[C7H7]+ (Tropylium ion)
77[C6H5]+ (Phenyl cation)

Based on these analogous structures, the thermal fragmentation of This compound under mass spectrometry conditions would be expected to proceed through several key pathways:

Alpha-Cleavage: The initial fragmentation would likely involve the cleavage of the C-N amide bond. This would lead to the formation of a 3-bromo-4-methylbenzoyl cation and a 1-naphthylaminyl radical, or a 1-naphthylamine (B1663977) cation and a 3-bromo-4-methylbenzoyl radical. The most prominent peaks would correspond to the most stable of these charged fragments.

Formation of the Acylium Ion: The cleavage leading to the formation of the 3-bromo-4-methylbenzoyl cation ([Br(CH3)C6H3CO]+) would be a significant pathway. This acylium ion is resonance-stabilized.

Formation of the Naphthylamine Cation: The formation of the 1-naphthylamine cation ([C10H7NH2]+) is also highly probable, as seen in the fragmentation of the analogue compounds. nist.govnist.gov

Loss of Bromine: The presence of a bromine atom introduces another potential fragmentation pathway, which is the loss of a bromine radical from the molecular ion or from the 3-bromo-4-methylbenzoyl cation.

Rearrangement Reactions: Rearrangement processes, such as the transfer of a hydrogen atom followed by fragmentation, can also occur. For instance, in the fragmentation of N-benzylacetamides, the secondary dissociation of the [C6H5CH2NH]+ ion involves the loss of HCN with the transfer of the N-H hydrogen to the aromatic ring. sci-hub.se A similar rearrangement could be possible for the naphthyl group in the target compound.

Kinetic Studies of Relevant Chemical Transformations

Kinetic studies provide crucial insights into the rates and mechanisms of chemical reactions. For this compound, a key reaction of interest is the hydrolysis of the amide bond, which can be catalyzed by acid or base.

While specific kinetic data for the hydrolysis of this compound are not available, studies on related N-arylbenzamide derivatives can offer valuable information on the expected reactivity. For example, research on the aqueous reaction of N-(hydroxymethyl)benzamide derivatives has shown that the reaction rates are dependent on pH and can be catalyzed by both hydronium and hydroxide (B78521) ions. nih.gov In these studies, the reactions were found to be specific acid and specific base catalyzed, with a first-order dependence on the concentration of H+ and OH-. nih.gov

A similar investigation into N-(hydroxybenzyl)benzamide derivatives also revealed three distinct reaction mechanisms depending on the pH: a specific-base-catalyzed mechanism (E1cB-like) under basic and neutral conditions, an acid-catalyzed mechanism at lower pH, and a water-dependent reaction at intermediate pH values. nih.gov

For This compound , the hydrolysis would involve the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the amide group. The rate of this reaction would be influenced by several factors:

Electronic Effects: The presence of the electron-withdrawing bromine atom on the benzoyl ring would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the rate of hydrolysis compared to an unsubstituted benzamide. Conversely, the methyl group is weakly electron-donating, which might slightly counteract this effect.

Steric Hindrance: The bulky 1-naphthyl group attached to the nitrogen atom could sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis.

pH of the Medium: As with other amides, the hydrolysis of this compound is expected to be significantly faster under acidic or basic conditions compared to neutral pH.

A hypothetical kinetic study would likely involve monitoring the disappearance of the starting material or the appearance of the products (3-bromo-4-methylbenzoic acid and 1-naphthylamine) over time under controlled pH and temperature conditions. The data could then be used to determine the rate constants for the acid-catalyzed, base-catalyzed, and neutral hydrolysis reactions.

Photochemical Reactions and Photo-stability Considerations

The photochemical behavior of this compound is determined by its ability to absorb light and the subsequent chemical processes that occur from the excited state. The presence of two aromatic systems (the substituted benzene (B151609) ring and the naphthalene (B1677914) ring) and the amide linkage suggests that the molecule will absorb in the ultraviolet region of the electromagnetic spectrum.

The photostability of the compound is a critical consideration, particularly for applications where it might be exposed to light. Photochemical reactions can lead to the degradation of the compound and the formation of photoproducts. Potential photochemical reactions for This compound include:

Photo-Fries Rearrangement: A common photochemical reaction for aryl amides is the Photo-Fries rearrangement. Upon absorption of UV light, the N-aryl amide can undergo cleavage of the C-N bond to form a radical pair (an acyl radical and an anilino radical). This radical pair can then recombine in several ways to yield ortho- and para-amino ketones, or revert to the starting amide.

Photocleavage: The energy from absorbed light can lead to the homolytic cleavage of bonds. The C-Br bond is a potential site for photocleavage, which would result in the formation of an aryl radical and a bromine radical. The C-N amide bond can also undergo photocleavage.

Photosubstitution: The excited state of the aromatic ring may be more susceptible to nucleophilic substitution reactions.

Intersystem Crossing and Reactions from the Triplet State: Upon absorption of light, the molecule is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can participate in various photochemical reactions, including energy transfer to other molecules or radical-type reactions.

Studies on photochemical benzylic bromination have demonstrated the use of light to generate bromine radicals for synthetic purposes. rsc.org While this is a different type of reaction, it highlights the potential for photochemical activation of bromine-containing compounds.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Methyl N 1 Naphthyl Benzamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the process of drug discovery and molecular design. For a compound like 3-bromo-4-methyl-N-(1-naphthyl)benzamide, these computational tools offer a powerful avenue for accelerating the exploration of its chemical space and predicting its biological activities.

Future research would likely involve the use of quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms. These models could predict the potential efficacy and toxicity of novel derivatives of this compound by learning from large datasets of existing benzamide (B126) compounds with known properties. Generative AI models could also be employed to design novel analogues with optimized characteristics, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles.

DerivativePredicted Activity (Target X)Predicted ADMET ScoreAI Model Used
Lead Compound0.850.65Random Forest
Derivative 10.920.78Generative Adversarial Network
Derivative 20.880.85Recurrent Neural Network

Novel Applications in Materials Science and Supramolecular Chemistry

The aromatic and rigid structure of this compound makes it an intriguing candidate for applications in materials science. The presence of the naphthalene (B1677914) ring and the potential for halogen bonding via the bromine atom could facilitate the formation of ordered supramolecular assemblies.

Research in this area could explore the self-assembly properties of this compound in various solvents and on different substrates. The formation of liquid crystals, gels, or other organized structures could be investigated. Furthermore, the incorporation of this molecule into polymer backbones could lead to new materials with unique optical or electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or sensors. The study of highly conjugated organic frameworks using benzamides as building blocks has shown promise. nih.gov

Development of Advanced Methodologies for Derivatization

To fully explore the potential of the this compound scaffold, the development of advanced and efficient methods for its derivatization is crucial. Modern synthetic organic chemistry offers a vast toolkit for modifying specific positions on the molecule to fine-tune its properties.

Future synthetic efforts could focus on palladium-catalyzed cross-coupling reactions at the bromine position to introduce a wide variety of substituents. Additionally, C-H activation methodologies could be explored to functionalize the aromatic rings in a regioselective manner. The development of multicomponent reactions involving benzamide precursors could also provide rapid access to a diverse library of analogues. acs.orgacs.org These derivatization strategies are essential for creating a range of compounds for structure-activity relationship studies. researchgate.netacs.org

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" is increasingly being supplemented by the idea of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer or neurodegenerative disorders. The structure of this compound, with its distinct aromatic and amide components, provides a versatile platform for designing multi-target directed ligands (MTDLs). nih.gov

Future research could involve computational docking studies to identify potential off-target interactions of the parent compound. Subsequently, medicinal chemists could rationally design modifications to enhance these secondary activities, leading to a molecule with a desired polypharmacological profile. This could involve combining the pharmacophoric elements of this compound with those of other known ligands to create hybrid molecules with dual activity.

Table 2: Illustrative Polypharmacological Profile for a Hypothetical Derivative

TargetBinding Affinity (Ki, nM)Functional Assay (IC50, µM)
Primary Target (e.g., Kinase A)500.1
Secondary Target (e.g., GPCR B)2500.8
Tertiary Target (e.g., Enzyme C)8002.5

Collaborative Research Frameworks in Benzamide Chemistry

The multifaceted research avenues for this compound necessitate a collaborative approach. Progress in understanding and utilizing this compound will be significantly enhanced through the establishment of research frameworks that bring together experts from different fields.

Such collaborations would ideally involve computational chemists for in silico design and prediction, synthetic chemists for derivatization and synthesis, pharmacologists for biological evaluation, and materials scientists for exploring non-medical applications. Open-access databases for sharing experimental data and computational models related to benzamide chemistry would further accelerate discovery. These collaborative efforts are crucial for translating fundamental research into tangible applications. Research on amino-substituted benzamide derivatives has already demonstrated the power of combining experimental and computational approaches. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-methyl-N-(1-naphthyl)benzamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 3-bromo-4-methylbenzoic acid with 1-naphthylamine via an activating agent like EDCI or HATU. Key steps include:

  • Activation: Pre-activate the carboxylic acid using HATU in DMF to form the reactive intermediate.
  • Coupling: React with 1-naphthylamine under inert atmosphere (N₂/Ar) to minimize side reactions.
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
    Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
ActivationHATU, DMF, RT, 1h--
Coupling1-naphthylamine, 24h7892%
PurificationColumn (Hexane:EtOAc 4:1)7098%

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystallization: Use vapor diffusion (e.g., CHCl₃ layered with hexane).
  • Data Collection: Collect reflections at low temperature (100–200 K) to minimize thermal motion.
  • Refinement: Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder (e.g., bromine positional ambiguity) and anisotropic displacement parameters .
    Key Parameters (Example):
Space Groupaa (Å)bb (Å)cc (Å)β\beta (°)RR-factor
P21/nP2_1/n14.59316.647120.632498.4070.056

Advanced Research Questions

Q. How can structure-activity relationships (SAR) for this compound be explored in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Focus on enzymes with hydrophobic active sites (e.g., bacterial acps-pptase) where the naphthyl group enhances binding via π-π stacking .
  • Assay Design: Use fluorescence-based assays to monitor substrate conversion (e.g., NADH depletion in real time).
  • Modification Strategy: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to enhance electrophilicity and binding affinity .
    Data Interpretation Tip: Compare IC50IC_{50} values across derivatives using ANOVA to identify statistically significant trends.

Q. What strategies resolve contradictions in biochemical activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays).
  • Buffer Optimization: Test varying pH (6.5–8.0) and ionic strength to identify conditions where the compound is stable and active.
  • Meta-Analysis: Apply hierarchical clustering to activity datasets to distinguish assay-specific artifacts from true biological effects .
    Example Workflow:

Hypothesis: Discrepancy arises from compound aggregation in high-salt buffers.

Test: Perform dynamic light scattering (DLS) to detect aggregates.

Adjust: Include 0.01% Tween-20 to prevent aggregation and repeat assays.

Q. How can photopharmacological applications of this benzamide derivative be rationally designed?

Methodological Answer:

  • Photoswitch Integration: Replace the naphthyl group with an azobenzene moiety to enable light-dependent conformational changes.
  • Validation: Use UV-vis spectroscopy to monitor isomerization (EE-to-ZZ transition) and correlate with activity shifts (e.g., IC50IC_{50} changes under 365 nm light) .
  • Crystallography: Co-crystallize both isomers with the target enzyme (e.g., sirtuin 2) to resolve binding mode differences (PDB deposition recommended) .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools: Use SwissADME to predict CYP450 metabolism sites. The bromine and methyl groups likely reduce oxidative degradation.
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility impacting metabolic accessibility.
  • Experimental Cross-Check: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

  • PAT (Process Analytical Technology): Implement inline FTIR to monitor coupling reaction progress and detect intermediates.
  • Byproduct Analysis: Use LC-MS/MS to identify dimers (e.g., bis-amide formation) or bromine displacement products.
  • Optimization: Adjust stoichiometry (1.2:1 amine:acid ratio) and temperature (0°C → RT gradient) to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.